molecular formula C23H18FN3O5S B12493032 N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide

Cat. No.: B12493032
M. Wt: 467.5 g/mol
InChI Key: GJKJEDZJPLNRLM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorinated aromatic ring, a furan moiety, and a quinazolinone core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan moiety and the fluorinated aromatic ring. Key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Moiety: This step often involves the use of furan-2-carbaldehyde and suitable coupling reagents.

    Introduction of the Fluorinated Aromatic Ring: This can be done via nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan moiety can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide is unique due to its combination of a fluorinated aromatic ring, a furan moiety, and a quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[7-(furan-2-ylmethyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18FN3O5S/c1-13-4-5-14(7-17(13)24)25-21(28)11-33-23-26-18-9-20-19(31-12-32-20)8-16(18)22(29)27(23)10-15-3-2-6-30-15/h2-9H,10-12H2,1H3,(H,25,28)

InChI Key

GJKJEDZJPLNRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=CO5)OCO4)F

Origin of Product

United States

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